3-(Oxiran-2-yl)furan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)furan can be achieved through several methods. One common approach involves the epoxidation of furan derivatives. For example, the reaction of furan with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For instance, the use of bio-based feedstocks and environmentally benign oxidizing agents can be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
3-(Oxiran-2-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and resins, due to its reactive epoxide group
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)furan involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxiranyl)furan: Another name for 3-(Oxiran-2-yl)furan.
2-Furyloxirane: A similar compound with an epoxide ring attached to the furan ring.
2-(2-Oxiranyl)furane: A furan derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a furan ring and an epoxide ring, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6O2 |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-(oxiran-2-yl)furan |
InChI |
InChI=1S/C6H6O2/c1-2-7-3-5(1)6-4-8-6/h1-3,6H,4H2 |
InChI Key |
LDMQQIRAXXJFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=COC=C2 |
Origin of Product |
United States |
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